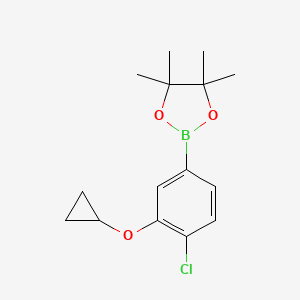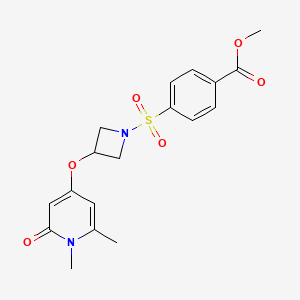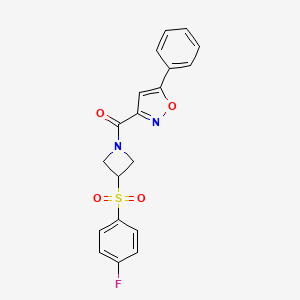![molecular formula C20H18FN3O3S B2644006 2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 900006-77-1](/img/structure/B2644006.png)
2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule that contains several functional groups, including a pyrazinone ring, a sulfanyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups and the pyrazinone ring. For example, the sulfanyl group might be susceptible to oxidation, and the acetamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Computational and Pharmacological Evaluation
The compound's relevance in scientific research is highlighted through its inclusion in studies on heterocyclic derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. A study focusing on 1,3,4-oxadiazole and pyrazole novel derivatives, including similar compounds, explored their binding against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). This study aimed to investigate the compounds for their potential in toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory capabilities, indicating a broad scope of pharmacological applications (Faheem, 2018).
Coordination Complexes and Antioxidant Activity
Another area of research involves the synthesis and characterization of pyrazole-acetamide derivatives for their effects on hydrogen bonding in the self-assembly process and antioxidant activity. Two pyrazole-acetamide derivatives were synthesized and characterized, demonstrating significant antioxidant activity. This study not only contributes to the understanding of the structural aspects of these compounds but also their potential in antioxidant applications (Chkirate et al., 2019).
Antipsychotic Potential
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds structurally related to the compound of interest, revealed a novel series of potential antipsychotic agents. This study identified compounds with significant activity in behavioral animal tests without interacting with dopamine receptors, presenting a novel approach to antipsychotic therapy (Wise et al., 1987).
Oxazolidinone Antibacterial Agents
The compound's structural relatives, novel oxazolidinone analogs, were evaluated for their in vitro antibacterial activities against a variety of clinically important human pathogens. These studies indicate the compound's potential application in addressing bacterial infections, highlighting its significance in antimicrobial research (Zurenko et al., 1996).
COX-2 Inhibitory Activity
Research on 2,3-diaryl pyrazines and quinoxalines, including structural analogs of the compound, focused on their selective COX-2 inhibitory activity. This study underscores the compound's relevance in the development of anti-inflammatory agents, contributing to its application in medicinal chemistry (Singh et al., 2004).
将来の方向性
特性
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-13-3-6-15(11-17(13)21)24-10-9-22-19(20(24)26)28-12-18(25)23-14-4-7-16(27-2)8-5-14/h3-11H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJDYKIFPSDIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)
![Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2643926.png)


![N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2643929.png)
![8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2643931.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2643933.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2643935.png)


![[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2643940.png)
![3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2643941.png)
